(S)-Methyl 2-methylpiperidine-2-carboxylate
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Overview
Description
(S)-Methyl 2-methylpiperidine-2-carboxylate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Methyl 2-methylpiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-2-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve (S)-2-methylpiperidine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(S)-Methyl 2-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis techniques.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-methylpiperidine-2-carboxylate
- (S)-2-Methylpiperidine
- ®-2-Methylpiperidine
- 2-Methylpiperidine
Uniqueness
(S)-Methyl 2-methylpiperidine-2-carboxylate is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
methyl (2S)-2-methylpiperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPUGMTZFAFQMT-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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